2-Chloro-1H-indole-3-carbonyl chloride
Overview
Description
2-Chloro-1H-indole-3-carbonyl chloride is a chemical compound used as a pharmaceutical intermediate . It plays a significant role in the synthesis of indole phytoalexin cyclobrassinon . It is also used in the unprecedented chemical structure and biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . A reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols was performed to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They play a significant role in multicomponent reactions, which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical and Chemical Properties Analysis
The molecular formula of this compound is C9H5Cl2NO, and its molecular weight is 214.04 g/mol.Scientific Research Applications
Indole Synthesis and Drug Development
Indole alkaloids are a class of compounds with profound biological activities, inspiring organic chemists to develop new synthetic methods for indole synthesis. The diversity of indole compounds, including derivatives of 2-Chloro-1H-indole-3-carbonyl chloride, allows for the exploration of new pharmaceuticals and bioactive molecules. These compounds play a pivotal role in drug discovery, serving as precursors or intermediates in the synthesis of therapeutic agents. The strategic approaches to indole construction offer a framework for classifying and advancing indole synthesis methodologies, enhancing the efficiency and specificity of drug development processes (Taber & Tirunahari, 2011).
Material Science and Catalysis
The study of chloride compounds, including this compound, extends to the field of material science, where they are investigated for their potential as catalysts or in the development of new materials. Chloride ions play a crucial role in various catalytic and electrocatalytic processes, impacting the efficiency and selectivity of chemical reactions. Understanding the behavior of chloride ions in different environments can lead to advancements in catalysis, offering more sustainable and effective solutions for chemical manufacturing (Oyekunle et al., 2021).
Environmental Chemistry and Treatment Technologies
Research on chloride compounds, including applications of this compound, also extends to environmental chemistry. Chloride ions are involved in the degradation of pollutants and can influence the effectiveness of advanced oxidation processes (AOPs) used in water treatment. The interaction of chloride ions with oxidants in AOPs can lead to the formation of by-products, affecting the overall treatment efficiency. Understanding these interactions is vital for optimizing water treatment technologies and minimizing potential environmental impacts (Oyekunle et al., 2021).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
2-Chloro-1H-indole-3-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. The compound’s reactivity is primarily due to the presence of the carbonyl chloride group, which can undergo nucleophilic substitution reactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific kinases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, leading to enzyme inhibition. It can also form covalent bonds with DNA, resulting in changes in gene expression. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify the structure and function of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in sustained changes in cellular processes and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range leads to significant biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can affect the compound’s biological activity and its impact on metabolic flux and metabolite levels. The compound’s metabolism is influenced by factors such as enzyme expression levels and the presence of other metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and its ability to reach target sites within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its activity and function, as it may interact with different biomolecules in distinct subcellular environments .
Properties
IUPAC Name |
2-chloro-1H-indole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-8-7(9(11)13)5-3-1-2-4-6(5)12-8/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPQTETUXLOOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664469 | |
Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83894-17-1 | |
Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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